molecular formula C8H6O3 B2854606 4-hydroxybenzofuran-2(3H)-one CAS No. 2811-93-0

4-hydroxybenzofuran-2(3H)-one

Cat. No.: B2854606
CAS No.: 2811-93-0
M. Wt: 150.133
InChI Key: ACOGZBZRKJIOGL-UHFFFAOYSA-N
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Description

4-Hydroxybenzofuran-2(3H)-one is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and are found in various natural sources.

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of 4-Hydroxybenzofuran-2-carboxylic Acid and other benzofuran compounds look promising in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzofuran-2(3H)-one can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents. For instance, the reaction of 2-hydroxyacetophenone with an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzofuran-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxybenzofuran-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Its anti-tumor, antibacterial, and anti-viral properties are being explored for therapeutic applications.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxybenzofuran-2(3H)-one stands out due to its specific hydroxylation pattern, which imparts unique biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

4-hydroxy-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-3,9H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOGZBZRKJIOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2OC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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